molecular formula C6H9ClN2 B2662441 5-chloro-1-ethyl-4-methyl-1H-imidazole CAS No. 1856019-90-3

5-chloro-1-ethyl-4-methyl-1H-imidazole

Cat. No.: B2662441
CAS No.: 1856019-90-3
M. Wt: 144.6
InChI Key: LBCBGMNGZRQIEF-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-4-methyl-1H-imidazole (CAS 4897-22-7) is a halogen-substituted imidazole derivative that serves as a valuable heterocyclic building block in medicinal chemistry and drug discovery research. The imidazole scaffold is a privileged structure in pharmacology, known for its presence in a wide range of bioactive molecules and approved therapeutics with antibacterial, antifungal, antiviral, and anticancer properties . This particular compound features reactive sites that allow for further functionalization, making it a versatile synthon for constructing more complex molecules, such as sulfonyl-containing derivatives explored in antimicrobial research . Its research value is rooted in the intrinsic properties of the imidazole core, which is a common pharmacophore in epigenetic research. Imidazole derivatives are increasingly investigated as modulators of epigenetic enzymes, including sirtuins (Class III histone deacetylases), which are promising targets in areas such as oncology and metabolic diseases . The chlorination at the 5-position of the imidazole ring is a common structural modification that can influence the compound's electronic properties, lipophilicity, and its ability to interact with biological targets, thereby fine-tuning the pharmacokinetic profile of resulting candidate molecules . Researchers utilize this chemical as a key intermediate in the synthesis of targeted compounds for high-throughput screening, mechanism-of-action studies, and structure-activity relationship (SAR) optimization. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-chloro-1-ethyl-4-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-3-9-4-8-5(2)6(9)7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCBGMNGZRQIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-ethyl-4-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylimidazole with ethyl chloride and a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom in 5-chloro-1-ethyl-4-methyl-1H-imidazole can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted imidazole derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of imidazole N-oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced imidazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.

    Oxidation Reactions: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

  • Substituted imidazole derivatives
  • Imidazole N-oxides
  • Reduced imidazole derivatives

Scientific Research Applications

Synthesis and Chemical Properties

5-Chloro-1-ethyl-4-methyl-1H-imidazole can be synthesized through various methods, often involving the modification of existing imidazole derivatives. The compound's structure allows it to participate in diverse chemical reactions, making it a versatile intermediate in organic synthesis.

Synthesis Methods:

  • Nitration Reactions: The compound can be synthesized via nitration processes, which involve the introduction of nitro groups into the imidazole ring. This method has been noted for its efficiency and yield in producing derivatives such as 5-chloro-1-methyl-4-nitroimidazole .
  • Amidation Reactions: Another synthesis approach includes amidation reactions leading to derivatives like 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide .

Biological Activities

The biological significance of this compound is primarily linked to its potential antimicrobial and therapeutic properties.

Antimicrobial Activity:

Research has indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. However, some studies reported limited effectiveness against certain strains, suggesting that further modifications may enhance their bioactivity .

Therapeutic Applications:

Imidazole derivatives are known for their wide range of pharmacological activities, including:

  • Anticancer: Certain imidazole compounds have shown promise as anticancer agents due to their ability to inhibit tumor growth and proliferation.
  • Anti-inflammatory: Compounds containing imidazole rings have been investigated for their anti-inflammatory properties, providing potential treatments for conditions like arthritis and other inflammatory diseases .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including:

  • Chemical Intermediates: This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: It is also explored for use in developing new materials with specific chemical properties due to its unique structure.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine against clinical isolates. The results indicated no significant antimicrobial activity against tested organisms, highlighting the need for further research into structural modifications to enhance efficacy .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of 5-chloro derivatives through environmentally friendly methods. The findings suggested that using less hazardous reagents and conditions could improve yields while minimizing environmental impact, thus supporting sustainable chemical practices .

Mechanism of Action

The mechanism of action of 5-chloro-1-ethyl-4-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine, ethyl, and methyl substituents on the imidazole ring influence its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Related Imidazole Derivatives

Substituent Effects on Physical Properties

Substituent position and identity significantly influence melting points, solubility, and spectral properties. For example:

  • The presence of a phenyl group increases molecular rigidity compared to the ethyl and methyl groups in the target compound, likely raising its melting point.
  • 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (Compound 77, ) melts at >200°C due to its bulky indole substituents, which enhance intermolecular stacking . In contrast, the target compound’s smaller alkyl groups (ethyl and methyl) may reduce its melting point.
Table 1: Substituent Impact on Melting Points
Compound Substituents Melting Point (°C)
5-Chloro-1-ethyl-4-methyl-1H-imidazole 5-Cl, 1-Et, 4-Me Not reported
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole 7-Cl, indole substituents >200
5-Chloro-2-methyl-4-isothiazolin-3-one () 5-Cl, 2-Me (isothiazolone core) Not reported

Electronic and Spectral Characteristics

Chlorine’s electron-withdrawing effect alters NMR chemical shifts and IR absorption patterns. For instance:

  • 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 9, ) shows distinct ^1^H NMR signals at δ 7.48–7.34 ppm for aromatic protons, influenced by bromine and iodine substituents . The target compound’s ethyl and methyl groups would produce upfield shifts (e.g., δ 1.2–1.5 ppm for CH3 and CH2 groups).
  • 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde () likely exhibits IR carbonyl stretches near 1700 cm⁻¹, absent in the target compound due to the lack of an aldehyde group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-1-ethyl-4-methyl-1H-imidazole?

  • Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) under reflux conditions. For example, a tandem reaction using hydrazine derivatives, aldehydes, and ammonium acetate in ethanol at 80–100°C yields substituted imidazoles. Catalysts like iodine or acetic acid may enhance cyclization efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
  • Key Considerations : Monitor reaction progress using TLC. Substituent positions (e.g., ethyl and methyl groups) influence steric hindrance, requiring adjustments in reaction time or temperature .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., methyl protons at δ 2.1–2.5 ppm, ethyl protons as a triplet near δ 1.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C6H9ClN2: calc. 144.0455, obs. 144.0458) .
  • Melting Point Analysis : Compare observed values (e.g., 165–166°C) with literature to assess purity .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for novel derivatives?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and reaction pathways. Software like Gaussian or ORCA can predict steric/electronic effects of substituents. Pair computational insights with high-throughput screening to validate optimal catalysts (e.g., Pd/C for hydrogenation) .

Q. How to resolve contradictions in spectroscopic data for substituted imidazoles?

  • Methodological Answer :

  • Variable Solvent Analysis : Record NMR in DMSO-d6 vs. CDCl3 to assess hydrogen bonding or aggregation effects.
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in crowded spectra (e.g., distinguishing ethyl vs. methyl environments) .
  • Replicate Experiments : Apply factorial design (e.g., varying temperature/pH) to identify outliers .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogen (e.g., Br), electron-withdrawing (e.g., NO2), or bulky groups (e.g., phenyl) at the 1-, 4-, or 5-positions.
  • Biological Assays : Test derivatives against target enzymes (e.g., cytochrome P450) using kinetic assays (IC50 determination) .

Q. How to mitigate side reactions during large-scale synthesis?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry to control exothermic reactions and reduce byproducts.
  • In-line Monitoring : Implement FTIR or Raman spectroscopy for real-time tracking of intermediates .

Q. What green chemistry approaches are viable for sustainable synthesis?

  • Methodological Answer :

  • Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids.
  • Catalyst Recycling : Immobilize catalysts on silica or magnetic nanoparticles for reuse .

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